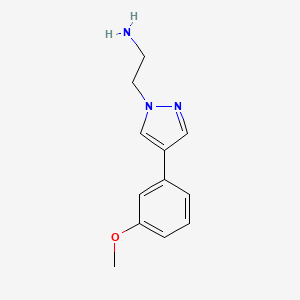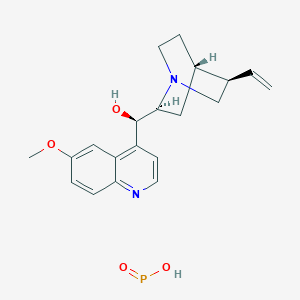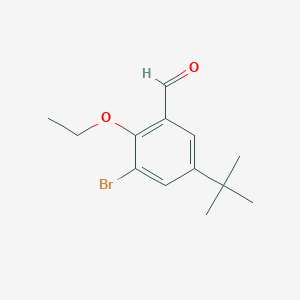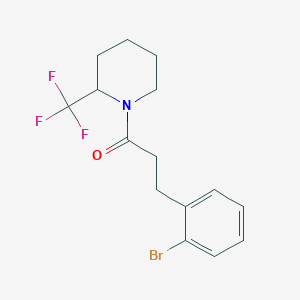
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexadecyl group, a methanesulfonyl group, and a triphenylmethyl group attached to a glycerol backbone. Its molecular formula is C39H56O5S, and it has a molecular weight of 636.937 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methanesulfonyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol: A closely related compound with similar structural features.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(phenylmethyl)glycerol: Differing by the presence of a phenylmethyl group instead of a triphenylmethyl group.
1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(methyl)glycerol: Featuring a methyl group in place of the triphenylmethyl group.
Uniqueness
(+/-)1-O-Hexadecyl-2-O-methanesulfonyl-3-O-(triphenylmethyl)glycerol is unique due to the combination of its hexadecyl, methanesulfonyl, and triphenylmethyl groups, which confer specific chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C39H56O5S |
|---|---|
Molekulargewicht |
636.9 g/mol |
IUPAC-Name |
(1-hexadecoxy-3-trityloxypropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C39H56O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-42-33-38(44-45(2,40)41)34-43-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 |
InChI-Schlüssel |
DTRXHEKVYKGWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)


![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)





![Benzo[h]pentaphene](/img/structure/B14763217.png)
